Dethiobiotin

Description

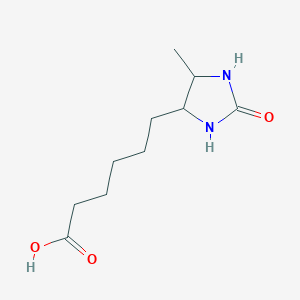

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-7-8(12-10(15)11-7)5-3-2-4-6-9(13)14/h7-8H,2-6H2,1H3,(H,13,14)(H2,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTOLBMXDDTRRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC(=O)N1)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862136 | |

| Record name | 6-(5-Methyl-2-oxoimidazolidin-4-yl)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15720-25-9, 636-20-4 | |

| Record name | 5-Methyl-2-oxo-4-imidazolidinehexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15720-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Desthiobiotin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015720259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | dl-Desthiobiotin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203773 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dl-Desthiobiotin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3085 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Dethiobiotin as a Precursor in Bacterial Biotin Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin (Vitamin H or B7) is an indispensable cofactor for essential metabolic enzymes in all domains of life. While humans and other animals are incapable of de novo biotin synthesis and must acquire it from their diet, most bacteria possess a dedicated biosynthetic pathway. This pathway represents a promising target for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the latter stages of bacterial biotin synthesis, focusing on the pivotal role of dethiobiotin as the penultimate precursor. We delve into the enzymatic conversion of 7,8-diaminononanoate (DAPA) to this compound, catalyzed by this compound synthetase (BioD), and the subsequent final step to biotin, catalyzed by biotin synthase (BioB). This guide includes a compilation of quantitative kinetic data for the key enzymes, detailed experimental protocols for their study, and a visualization of the regulatory mechanisms governing this vital pathway.

Introduction

The biosynthesis of biotin in bacteria is a complex and energetically expensive process, involving a series of enzymatic reactions to construct the vitamin's intricate bicyclic ring structure.[1] The pathway can be broadly divided into two stages: the synthesis of the pimeloyl moiety and the subsequent assembly of the ureido and tetrahydrothiophene rings.[1] this compound stands as a crucial intermediate in this pathway, representing the immediate precursor to biotin. The enzymes responsible for the conversion of this compound to biotin are highly conserved across various bacterial species, making them attractive targets for broad-spectrum antibiotics.[2][3] Understanding the intricacies of this metabolic route, from the kinetics of its enzymes to its regulation, is paramount for the rational design of effective inhibitors.

The Core Pathway: From this compound Precursor to Biotin

The final two steps of the biotin biosynthetic pathway, commencing from the precursor 7,8-diaminononanoate (DAPA), are central to the formation of the active cofactor. This section details the enzymes and transformations involved in the synthesis of this compound and its subsequent conversion to biotin.

This compound Synthetase (BioD): Formation of the Ureido Ring

This compound synthetase (EC 6.3.3.3), encoded by the bioD gene, catalyzes the ATP-dependent carboxylation of 7,8-diaminononanoate (DAPA) to form the ureido ring of this compound.[4][5] This reaction is a critical step, involving the incorporation of a carboxyl group that will ultimately become part of the biotin structure. The overall reaction is as follows:

7,8-diaminononanoate + ATP + CO₂ ⇌ this compound + ADP + Pi

The mechanism of BioD is thought to proceed in three main steps:

-

Formation of a carbamate intermediate from DAPA and CO₂.[4]

-

Activation of the carbamate by ATP to form a carbamic-phosphoric mixed anhydride.[4]

-

Intramolecular nucleophilic attack to close the ureido ring, with the release of ADP and inorganic phosphate.[4]

Biotin Synthase (BioB): The Final Sulfur Insertion

Biotin synthase (EC 2.8.1.6), the product of the bioB gene, catalyzes the final and remarkable step in biotin biosynthesis: the insertion of a sulfur atom to form the tetrahydrothiophene ring of biotin.[6] This complex reaction involves the conversion of this compound to biotin. BioB is a member of the radical S-adenosyl-L-methionine (SAM) superfamily of enzymes and contains iron-sulfur clusters that are essential for its catalytic activity.[6][7] The enzyme utilizes SAM to generate a 5'-deoxyadenosyl radical, which initiates the sulfur insertion cascade.[6]

Quantitative Data: Enzyme Kinetics

A thorough understanding of the kinetic parameters of the enzymes in the biotin synthesis pathway is crucial for designing effective inhibitors and for metabolic engineering applications. The following table summarizes the available kinetic data for the key enzymes involved in and around the formation of this compound.

| Enzyme | Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | V_max_ | Reference(s) |

| 8-Amino-7-oxononanoate Synthase (BioF) | Escherichia coli | L-alanine | - | - | - | [8] |

| Pimeloyl-CoA | - | - | - | [8] | ||

| 7,8-Diaminopelargonic Acid Aminotransferase (BioA) | Mycobacterium tuberculosis | KAPA | 3.8 ± 1.0 | 0.017 ± 0.003 | - | [3] |

| SAM | 780 ± 200 | - | - | [3] | ||

| Escherichia coli | KAPA | <2 | 0.013 | - | ||

| SAM | 150 | - | - | |||

| This compound Synthetase (BioD) | Escherichia coli | DAPA | 15.2 | - | - | [1] |

| NaHCO₃ | 600 | - | - | [1] | ||

| ATP | 10.5 | - | - | [1] | ||

| Biotin Synthase (BioB) | Escherichia coli | This compound | 2 | - | - | |

| Arabidopsis thaliana | This compound | 30 ± 5 | - | >2 h⁻¹ | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments central to the study of this compound synthesis.

Cloning, Expression, and Purification of Recombinant this compound Synthetase (BioD)

Objective: To obtain highly pure and active BioD for subsequent enzymatic assays and structural studies.

Methodology:

-

Gene Amplification and Cloning:

-

The bioD gene is amplified from the genomic DNA of the target bacterium (e.g., Escherichia coli) using polymerase chain reaction (PCR) with primers containing appropriate restriction sites.

-

The PCR product and a suitable expression vector (e.g., pET vector with an N-terminal His-tag) are digested with the corresponding restriction enzymes.

-

The digested gene and vector are ligated using T4 DNA ligase and transformed into a competent E. coli cloning strain (e.g., DH5α).

-

Positive clones are identified by colony PCR and verified by DNA sequencing.

-

-

Protein Expression:

-

The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic, grown overnight at 37°C.

-

The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

The culture is then incubated for a further 4-16 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.

-

-

Cell Lysis and Clarification:

-

Cells are harvested by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

-

The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Cells are lysed by sonication on ice or by using a French press.

-

The lysate is clarified by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.

-

-

Affinity Chromatography Purification:

-

The clarified supernatant is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

-

The column is washed with several column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins.

-

The His-tagged BioD is eluted with elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

-

-

Protein Purity and Concentration:

-

The purity of the eluted fractions is assessed by SDS-PAGE.

-

Fractions containing pure BioD are pooled and dialyzed against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).

-

The protein concentration is determined using a Bradford assay or by measuring the absorbance at 280 nm with the calculated extinction coefficient.

-

This compound Synthetase (BioD) Enzyme Activity Assay

Objective: To determine the kinetic parameters of BioD by measuring the rate of ADP formation.

Methodology:

-

Assay Principle: This is a coupled spectrophotometric assay where the production of ADP is coupled to the oxidation of NADH by pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored.

-

Reagents:

-

Assay Buffer: 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 50 mM KCl.

-

Substrates: 7,8-diaminononanoate (DAPA), ATP, NaHCO₃.

-

Coupling Enzymes: Pyruvate kinase (PK) and lactate dehydrogenase (LDH).

-

Other Reagents: Phosphoenolpyruvate (PEP), NADH.

-

Enzyme: Purified recombinant BioD.

-

-

Assay Procedure:

-

In a 1 mL cuvette, prepare the reaction mixture containing assay buffer, PEP, NADH, PK, and LDH.

-

Add varying concentrations of one substrate (e.g., DAPA) while keeping the concentrations of the other substrates (ATP and NaHCO₃) at saturating levels.

-

Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding a known amount of purified BioD.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

-

Repeat the assay with different substrate concentrations to determine K_m_ and V_max_ values by fitting the data to the Michaelis-Menten equation.

-

Analysis of this compound and Biotin by HPLC

Objective: To separate and quantify this compound and biotin in enzymatic reactions or biological samples.

Methodology:

-

Sample Preparation:

-

Enzymatic reactions are typically stopped by the addition of an acid (e.g., trifluoroacetic acid) or by heat inactivation, followed by centrifugation to remove precipitated protein.

-

Biological samples may require extraction and cleanup steps, such as solid-phase extraction, to remove interfering substances.

-

-

HPLC System and Column:

-

A standard HPLC system equipped with a UV or fluorescence detector is used.

-

A reversed-phase C18 column is commonly employed for the separation.

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is typically used.

-

Flow Rate: A flow rate of 0.5-1.5 mL/min is common.

-

Detection:

-

UV detection can be performed at a low wavelength (e.g., 210-220 nm).

-

For enhanced sensitivity and specificity, post-column derivatization with a fluorescent reagent that binds to biotin and its precursors can be used, followed by fluorescence detection.

-

-

Injection Volume: Typically 10-50 µL.

-

-

Quantification:

-

Standard curves are generated using known concentrations of pure this compound and biotin.

-

The concentration of the analytes in the samples is determined by comparing their peak areas to the standard curve.

-

Visualization of Pathways and Workflows

Bacterial Biotin Synthesis Pathway (Late Stages)

Caption: Late stages of the bacterial biotin synthesis pathway.

Experimental Workflow for BioD Activity Assay

References

- 1. uniprot.org [uniprot.org]

- 2. This compound synthase - Wikipedia [en.wikipedia.org]

- 3. Substrate binding and carboxylation by this compound synthetase--a kinetic and X-ray study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sinobiological.com [sinobiological.com]

- 5. med.unc.edu [med.unc.edu]

- 6. ableweb.org [ableweb.org]

- 7. bio-rad.com [bio-rad.com]

- 8. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]

An In-depth Technical Guide to the Enzymatic Synthesis of Dethiobiotin Using Dethiobiotin Synthase

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dethiobiotin is a crucial intermediate in the de novo biosynthesis of biotin (Vitamin H or B7), an essential cofactor for carboxylase enzymes involved in fatty acid synthesis, amino acid metabolism, and gluconeogenesis. The enzymes in the biotin biosynthesis pathway are absent in humans, making them attractive targets for the development of novel antimicrobial agents against various pathogens, including Mycobacterium tuberculosis.[1][2] this compound synthase (DTBS), also known as BioD, catalyzes the penultimate step in this pathway: the formation of the ureido ring of this compound.[3][4] This guide provides a comprehensive technical overview of the DTBS-catalyzed reaction, including its mechanism, kinetics, and detailed protocols for its enzymatic synthesis in a laboratory setting.

The this compound Synthase Reaction Mechanism

This compound synthase (EC 6.3.3.3) is a cyclo-ligase that masterfully constructs the ureido ring of this compound from three substrates: (7R,8S)-7,8-diaminopelargonic acid (DAPA), adenosine triphosphate (ATP), and carbon dioxide (typically supplied as bicarbonate).[3][5] The reaction is dependent on the presence of divalent cations, such as Mg²⁺, which are essential for both substrate binding and catalysis.[3][6]

The catalytic mechanism proceeds through a well-characterized, three-step sequence:

-

Carbamate Formation: The N7-amino group of DAPA performs a nucleophilic attack on CO₂, forming an N7-carbamate intermediate.[4][6][7]

-

Intermediate Activation: The carbamate is subsequently activated by the transfer of the γ-phosphoryl group from ATP, creating a highly reactive carbamic-phosphoric mixed anhydride intermediate.[3][7]

-

Ring Closure: An intramolecular nucleophilic attack from the N8-amino group of DAPA onto the activated carbonyl carbon of the mixed anhydride results in the closure of the five-membered ureido ring. This final step releases the products: this compound, ADP, and inorganic phosphate (Pi).[3][7]

The entire sequence showcases an elegant and efficient ATP-dependent carboxylation and ligation process.

References

- 1. Structural Characterization of the Mycobacterium tuberculosis Biotin Biosynthesis Enzymes 7,8-Diaminopelargonic Acid Synthase and this compound Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural characterization of the Mycobacterium tuberculosis biotin biosynthesis enzymes 7,8-diaminopelargonic acid synthase and this compound synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. A Conserved and Seemingly Redundant Escherichia coli Biotin Biosynthesis Gene Expressed Only During Anaerobic Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound synthase - Wikipedia [en.wikipedia.org]

- 6. Substrate binding and carboxylation by this compound synthetase--a kinetic and X-ray study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Chemical Landscape of Dethiobiotin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dethiobiotin is a crucial intermediate in the biosynthesis of biotin (Vitamin B7), a vital cofactor for a range of metabolic enzymes involved in carboxylation, decarboxylation, and transcarboxylation reactions.[1] As a non-sulfur-containing analogue of biotin, this compound serves as the immediate precursor to biotin, undergoing sulfur insertion to form the characteristic thiophane ring of the final vitamin.[2][3] Its structure and biosynthetic pathway make it a subject of interest in microbiology, enzymology, and as a target for antimicrobial drug development. This guide provides an in-depth overview of the chemical structure, properties, and biological context of this compound.

Chemical Structure and Properties

This compound is structurally defined as a hexanoic acid with a 5-methyl-2-oxoimidazolidin-4-yl group at the 6-position.[4] The systematic IUPAC name for the biologically active stereoisomer is 6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoic acid.[5] This compound possesses two stereocenters, leading to different isomers, with the d-(+)-Dethiobiotin being the naturally occurring and biologically relevant form.[6]

The core structure consists of a ureido ring (an imidazolidinone ring) attached to a valeric acid side chain. This structure is catalytically formed by the enzyme this compound synthase, which facilitates the closure of the ureido ring from its precursor, 7,8-diaminononanoate (also known as 7,8-diaminopelargonic acid or DAPA).[7][8]

Quantitative and Physicochemical Data

The key quantitative and physicochemical properties of D-Dethiobiotin are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | 6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoic acid | [6] |

| CAS Number | 533-48-2 | [6] |

| Molecular Formula | C₁₀H₁₈N₂O₃ | [6][9] |

| Molecular Weight | 214.26 g/mol | [6][9] |

| Appearance | White to off-white crystalline solid | [10] |

| Melting Point | 156-158 °C | [11] |

| Solubility | Soluble in DMSO and DMF. Slightly soluble in aqueous base. | [5][10][12] |

| SMILES | C[C@@H]1NC(=O)N[C@@H]1CCCCCC(O)=O | [5] |

| InChI Key | AUTOLBMXDDTRRT-JGVFFNPUSA-N | [5] |

Biological Role and Significance

This compound holds a critical position as the penultimate intermediate in the de novo biosynthesis of biotin, a pathway present in bacteria, archaea, fungi, and plants, but absent in mammals.[13] This makes the enzymes involved in this pathway, including this compound synthase, attractive targets for the development of novel antimicrobial agents.

The biosynthesis of this compound is catalyzed by this compound synthase (EC 6.3.3.3).[7][14] This enzyme facilitates the ATP-dependent carboxylation and subsequent cyclization of 7,8-diaminononanoate (DAPA) to form the ureido ring of this compound.[7][8] The overall reaction proceeds with carbon dioxide (in the form of bicarbonate) and ATP as co-substrates, yielding this compound, ADP, and inorganic phosphate.[14]

The subsequent and final step in biotin synthesis is the insertion of a sulfur atom into the this compound molecule, a reaction catalyzed by biotin synthase.[2][3]

Biosynthetic Pathway of this compound

The enzymatic conversion of 7,8-diaminononanoate to this compound is a key step in the biotin biosynthetic pathway. The process involves the activation of bicarbonate by ATP and the subsequent formation of the ureido ring.

Caption: Enzymatic synthesis of this compound.

Experimental Protocols

Enzymatic Synthesis of this compound via this compound Synthase

The synthesis of this compound from its precursor, 7,8-diaminononanoate, is most efficiently achieved through an enzymatic reaction catalyzed by this compound synthase. The following protocol is based on methodologies established for the enzyme purified from Escherichia coli.[9][13]

1. Enzyme Preparation:

-

This compound synthase can be purified from bacterial sources, typically from strains of E. coli that overexpress the enzyme.[9] Purification can be achieved using standard chromatographic techniques, such as ion-exchange chromatography (e.g., DEAE-cellulose) and gel filtration.[5][13]

2. Reaction Mixture Components:

-

A typical reaction mixture for the enzymatic synthesis of this compound includes the following components in a buffered solution (e.g., Tris-HCl, pH 8.0):

-

Substrate: dl-7,8-diaminononanoate (DAPA)

-

Carbon Source: Sodium Bicarbonate (NaHCO₃)

-

Energy Source: Adenosine triphosphate (ATP)

-

Cofactor: Magnesium Chloride (MgCl₂)

-

Enzyme: Purified this compound synthase

-

3. Reaction Conditions:

-

The components are combined in a reaction vessel and incubated at a controlled temperature, typically 37°C.[9]

-

The reaction is initiated by the addition of the enzyme.

-

The progress of the reaction can be monitored by various methods, including chromatographic analysis (e.g., HPLC) to detect the formation of this compound or by using radiolabeled substrates (e.g., H¹⁴CO₃⁻) and measuring the incorporation of radioactivity into the product.[9]

4. Product Identification and Quantification:

-

The synthesized this compound can be identified and quantified by comparing its retention time and mass spectrum with an authentic standard using techniques such as HPLC and mass spectrometry.

-

Alternatively, a bioassay can be employed, where the ability of the reaction product to support the growth of biotin-auxotrophic microorganisms (e.g., certain strains of Saccharomyces cerevisiae or E. coli) is measured.[10]

Applications in Research and Development

Beyond its role as a biosynthetic intermediate, this compound and its derivatives have found practical applications in biotechnology and drug discovery.

-

Affinity Chromatography: this compound is used in affinity chromatography for the purification of biotin-binding proteins, such as avidin and streptavidin. Its lower binding affinity compared to biotin allows for the gentle elution of bound proteins under mild conditions, preserving their native structure and function.

-

Protein Labeling and Detection: As a biotin analogue, this compound can be used for the labeling, detection, and isolation of proteins and other biomolecules.[15]

-

Antimicrobial Drug Discovery: The enzymes of the biotin biosynthetic pathway, including this compound synthase, are validated targets for the development of novel antibiotics. High-throughput screening assays are often designed around these enzymes to identify inhibitors that could serve as lead compounds for new antimicrobial drugs.

References

- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Biotin synthase - Wikipedia [en.wikipedia.org]

- 4. A Conserved and Seemingly Redundant Escherichia coli Biotin Biosynthesis Gene Expressed Only During Anaerobic Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The purification and properties of this compound synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. This compound synthase - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Partial Purification and Properties of d-Desthiobiotin Synthetase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Desthiobiotin from 7,8-Diaminopel-argonic Acid in Biotin Auxotrophs of Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cris.biu.ac.il [cris.biu.ac.il]

- 12. This compound synthetase: the carbonylation of 7,8-diaminonanoic acid proceeds regiospecifically via the N7-carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound synthesis from 7,8-diaminolargonic acid in cell-free extracts of a biotin auxotroph of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biotin synthase mechanism: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

The Pivotal Role of Dethiobiotin in Microbial Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dethiobiotin (DTB) stands as a critical intermediate in the de novo biosynthesis of biotin (Vitamin B7), an essential cofactor for a myriad of metabolic processes in microorganisms. This technical guide provides an in-depth exploration of the enzymatic conversion of 7,8-diaminopelargonic acid (DAPA) to this compound and its subsequent transformation into biotin. We delve into the biochemical pathways, enzyme kinetics, and regulatory mechanisms that govern this vital metabolic route. Furthermore, this guide furnishes detailed experimental protocols for the purification and characterization of key enzymes, alongside methodologies for quantitative analysis of pathway intermediates, offering a comprehensive resource for researchers in microbiology, biochemistry, and drug development. The absence of a biotin synthesis pathway in humans underscores its potential as a compelling target for novel antimicrobial strategies.

Introduction

Biotin is an indispensable cofactor for carboxylase, decarboxylase, and transcarboxylase enzymes, playing a central role in fatty acid synthesis, amino acid metabolism, and gluconeogenesis.[1] While some microorganisms can salvage biotin from their environment, many rely on its de novo synthesis.[2] The penultimate step in this pathway is the formation of this compound from 7,8-diaminopelargonic acid (DAPA), a reaction catalyzed by this compound synthetase (BioD).[3][4] this compound is then converted to biotin by the remarkable radical S-adenosylmethionine (SAM) enzyme, biotin synthase (BioB), which inserts a sulfur atom to form the characteristic thiophene ring of biotin.[5][6] Understanding the intricacies of this compound metabolism is not only fundamental to microbial physiology but also presents opportunities for the development of novel antimicrobial agents targeting this essential pathway.[3]

The Biotin Biosynthesis Pathway: A Focus on this compound

The synthesis of biotin from pimeloyl-CoA is a conserved pathway in many bacteria.[7] The late stages of this pathway, which are the focus of this guide, involve the conversion of KAPA to DAPA, followed by the synthesis of this compound and finally biotin.

This compound Synthesis by this compound Synthetase (BioD)

This compound synthetase (EC 6.3.3.3), encoded by the bioD gene, catalyzes the ATP-dependent cyclization of 7,8-diaminopelargonic acid (DAPA) to form the ureido ring of this compound.[3][8] The reaction proceeds through the formation of a carbamate intermediate from DAPA and CO2, which is then phosphorylated by ATP to form a carbamic-phosphoric acid anhydride.[3] Subsequent intramolecular nucleophilic attack by the N8 amino group of DAPA results in ring closure and the release of ADP and inorganic phosphate.[3]

Biotin Synthesis from this compound by Biotin Synthase (BioB)

Biotin synthase (EC 2.8.1.6), the product of the bioB gene, is a member of the radical SAM superfamily of enzymes.[5][9] It catalyzes the insertion of a sulfur atom into this compound to form the thiophane ring of biotin.[10] This complex reaction involves the reductive cleavage of S-adenosylmethionine (SAM) by a [4Fe-4S] cluster to generate a highly reactive 5'-deoxyadenosyl radical.[5][9] This radical abstracts hydrogen atoms from C6 and C9 of this compound, creating substrate radicals that are subsequently attacked by a sulfur atom derived from a second iron-sulfur cluster, a [2Fe-2S] cluster, within the enzyme.[5][10]

Quantitative Data on this compound Metabolism

The following tables summarize key quantitative data related to the enzymes and intermediates in the latter stages of the biotin biosynthesis pathway.

| Enzyme | Organism | Substrate | Km | kcat | Reference |

| This compound Synthetase (BioD) | Escherichia coli | 7,8-Diaminopelargonic Acid (DAPA) | 2 x BioD KM of YnfK | - | [4] |

| Biotin Synthase (BioB) | Arabidopsis thaliana | This compound (DTB) | 30 ± 5 µM | >2 h-1 | [5] |

| Biotin Synthase (BioB) | Escherichia coli | This compound (DTB) | 2 µM | - | [11] |

| 7,8-Diaminopelargonic Acid Aminotransferase (BioA) | Mycobacterium tuberculosis | 7-keto-8-aminopelargonic acid (KAPA) | 3.8 ± 1.0 µM | 1.0 ± 0.2 min-1 | [12] |

| 7,8-Diaminopelargonic Acid Aminotransferase (BioA) | Mycobacterium tuberculosis | S-adenosyl-L-methionine (AdoMet) | 0.78 ± 0.20 mM | 1.0 ± 0.2 min-1 | [12] |

Table 1: Enzyme Kinetic Parameters. This table presents the Michaelis-Menten constants (Km) and catalytic rates (kcat) for key enzymes involved in and around this compound metabolism.

| Microorganism | Condition | Metabolite | Concentration | Reference |

| Vibrio campbellii | Exponential Growth | Extracellular this compound | 1.09 ± 0.15 x 106 molecules per cell | [13][14] |

Table 2: Metabolite Concentrations. This table highlights reported concentrations of this compound in microbial cultures.

Regulation of the Biotin Biosynthesis Pathway

The biosynthesis of biotin is a metabolically expensive process, and thus, it is tightly regulated in most microorganisms.[4] The primary regulator in Escherichia coli and many other bacteria is the bifunctional protein BirA.[1][2] BirA possesses both biotin protein ligase (BPL) and DNA-binding activities.[2] In the presence of high concentrations of biotin, BirA acts as a transcriptional repressor, binding to the operator of the bio operon and inhibiting the expression of the biotin synthesis genes, including bioD and bioB.[2][15] When biotin levels are low, BirA functions as a ligase, attaching biotin to its target enzymes.[2] In some bacteria, other regulatory proteins like BioQ and BioR are involved in controlling biotin synthesis and transport.[2][16]

This compound as a Survival Factor for Biotin Auxotrophs

Many bacteria are biotin auxotrophs, meaning they cannot synthesize biotin de novo and must acquire it from their environment.[13][17] However, some of these auxotrophs retain the bioB gene, which encodes biotin synthase.[13][17] For these organisms, the presence of this compound in the environment can serve as an "escape route" from biotin auxotrophy.[13][17] If they can uptake this compound, they can convert it to the essential cofactor biotin, enabling their survival in biotin-limited conditions.[13][17] This has been demonstrated experimentally in marine bacteria and highlights the ecological significance of this compound as a public good in microbial communities.[13][17]

Experimental Protocols

This section provides detailed methodologies for the purification of key enzymes and the execution of relevant assays.

Purification of Recombinant BirA from E. coli

This protocol is adapted from a method for producing recombinant BirA for in vitro biotinylation.[3][18]

-

Expression:

-

Transform E. coli BL21(DE3) with a plasmid containing the BirA gene fused to an affinity tag (e.g., His-tag, MBP-tag).

-

Grow the culture in LB medium with the appropriate antibiotic at 37°C to an OD600 of 0.6.

-

Induce protein expression with 1 mM IPTG and continue to grow the culture at a reduced temperature (e.g., 18°C) overnight.

-

Harvest the cells by centrifugation.

-

-

Lysis:

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

-

Lyse the cells by sonication or using a cell disruptor.

-

Clarify the lysate by centrifugation.

-

-

Affinity Chromatography:

-

Load the clarified lysate onto an appropriate affinity column (e.g., Ni-NTA for His-tagged protein).

-

Wash the column with lysis buffer containing a low concentration of imidazole (e.g., 20 mM).

-

Elute the bound protein with lysis buffer containing a high concentration of imidazole (e.g., 400 mM).

-

-

Further Purification (Optional):

-

If necessary, further purify the protein by size-exclusion chromatography.

-

Purification of Recombinant Biotin Synthase (BioB) from E. coli

This protocol is based on methods for purifying BioB for in vitro assays and structural studies.[1][19]

-

Expression and Lysis:

-

Follow the expression and lysis steps as described for BirA, using a plasmid containing the bioB gene.

-

-

Anaerobic Purification:

-

All subsequent purification steps should be performed under strict anaerobic conditions (e.g., in an anaerobic chamber) to preserve the iron-sulfur clusters.

-

Load the clarified lysate onto an affinity column.

-

Wash and elute the protein as described for BirA.

-

-

Iron-Sulfur Cluster Reconstitution (if necessary):

This compound Synthetase (BioD) Assay

This assay measures the conversion of DAPA to this compound.

-

Reaction Mixture:

-

Prepare a reaction mixture containing:

-

Buffer (e.g., 50 mM Tris-HCl pH 8.0)

-

ATP

-

MgCl2

-

NaHCO3 (as a source of CO2)

-

7,8-Diaminopelargonic acid (DAPA)

-

Purified BioD enzyme

-

-

-

Incubation:

-

Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.

-

-

Termination and Analysis:

-

Stop the reaction (e.g., by adding acid or heat).

-

Analyze the formation of this compound using methods such as HPLC, LC-MS, or a microbiological assay with a biotin auxotroph that can utilize this compound.[21]

-

Biotin Synthase (BioB) Assay

This assay measures the conversion of this compound to biotin and must be performed under anaerobic conditions.[1][5]

-

Reaction Mixture (Anaerobic):

-

Prepare a reaction mixture in an anaerobic chamber containing:

-

Buffer (e.g., 50 mM Tris-HCl pH 8.0)

-

Dithiothreitol (DTT)

-

S-adenosylmethionine (SAM)

-

This compound (DTB)

-

A reducing system (e.g., NADPH, flavodoxin, and flavodoxin reductase)

-

Reconstituted BioB enzyme

-

-

-

Incubation:

-

Incubate the reaction at the desired temperature.

-

-

Analysis:

Microbial Growth Assay

This assay assesses the ability of a microorganism to utilize this compound for growth.[16][17]

-

Prepare Media:

-

Prepare a defined minimal medium that is devoid of biotin and this compound.

-

Prepare stock solutions of biotin and this compound.

-

-

Inoculation:

-

Grow a preculture of the test organism in a rich medium, then wash the cells several times with the minimal medium to remove any residual biotin.

-

Inoculate the minimal medium, supplemented with varying concentrations of biotin or this compound, with the washed cells. Include a negative control with no added biotin or this compound.

-

-

Incubation and Measurement:

-

Incubate the cultures under appropriate conditions (e.g., temperature, shaking).

-

Monitor microbial growth over time by measuring the optical density (OD) at 600 nm.

-

Visualizations

The following diagrams illustrate key pathways and workflows discussed in this guide.

Caption: Late stages of the microbial biotin biosynthesis pathway.

Caption: Simplified mechanism of biotin synthase (BioB).

Caption: Regulation of the bio operon by BirA.

Caption: General workflow for an in vitro biotin synthase (BioB) assay.

Conclusion

This compound metabolism is a cornerstone of microbial physiology, representing a critical juncture in the biosynthesis of the essential cofactor biotin. The enzymes BioD and BioB, which mediate the formation and conversion of this compound, respectively, are highly conserved and essential for many microorganisms. The unique radical SAM chemistry of BioB and the tight regulation of the biotin synthesis pathway by proteins such as BirA highlight the elegance and efficiency of microbial metabolic networks. For drug development professionals, the absence of this pathway in humans makes it an attractive and validated target for the discovery of novel antimicrobial agents. The detailed protocols and quantitative data provided in this guide serve as a valuable resource to facilitate further research into this fascinating area of microbial metabolism and to support the development of new strategies to combat infectious diseases.

References

- 1. Purification, Characterization, and Biochemical Assays of Biotin Synthase From Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Substrate binding and carboxylation by this compound synthetase--a kinetic and X-ray study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Expression and purification of E. coli BirA biotin ligase for in vitro biotinylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Biochemical Characterization of the Arabidopsis Biotin Synthase Reaction. The Importance of Mitochondria in Biotin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. A versatile Escherichia coli strain for identification of biotin transporters and for biotin quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound synthase - Wikipedia [en.wikipedia.org]

- 9. Biotin Synthase Exhibits Burst Kinetics and Multiple Turnovers in the Absence of Inhibition by Products and Product-Related Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. uniprot.org [uniprot.org]

- 12. Biosynthesis of biotin: synthesis of 7,8-diaminopelargonic acid in cell-free extracts of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biotin Synthase Contains Two Distinct Iron-Sulfur Cluster Binding Sites: Chemical and Spectroelectrochemical Analysis of Iron-Sulfur Cluster Interconversions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The overlooked role of a biotin precursor for marine bacteria - desthiobiotin as an escape route for biotin auxotrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scilit.com [scilit.com]

- 16. Biosynthesis of biotin from this compound by the biotin auxotroph Lactobacillus plantarum - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The overlooked role of a biotin precursor for marine bacteria - desthiobiotin as an escape route for biotin auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Expression and purification of E. coli BirA biotin ligase for in vitro biotinylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of a Biotin Synthase That Utilizes an Auxiliary 4Fe–5S Cluster for Sulfur Insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Complex Between Biotin Synthase and The Iron-Sulfur Cluster Assembly Chaperone HscA That Enhances In Vivo Cluster Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Biosynthesis of desthiobiotin in cell-free extracts of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Assay for biotin in the presence of this compound with Lactobacillus plantarum - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Dethiobiotin Biosynthesis Pathway in Escherichia coli

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dethiobiotin biosynthesis pathway in Escherichia coli, a critical metabolic route for the synthesis of the essential cofactor biotin. This document details the enzymatic reactions, regulatory mechanisms, quantitative data, and experimental protocols relevant to the study of this pathway, making it a valuable resource for researchers in microbiology, biochemistry, and drug development.

Introduction to this compound Biosynthesis

Biotin, also known as vitamin B7, is an indispensable cofactor for a variety of carboxylase enzymes involved in crucial metabolic processes such as fatty acid synthesis, amino acid metabolism, and gluconeogenesis. While humans and other animals must obtain biotin from their diet, many bacteria, including E. coli, possess the enzymatic machinery for its de novo synthesis. The this compound biosynthesis pathway represents the final, conserved stage of biotin synthesis, converting pimeloyl-CoA into this compound, the immediate precursor to biotin.[1][2] This pathway is a potential target for the development of novel antimicrobial agents, as its inhibition would disrupt essential metabolic functions in pathogenic bacteria.

The Enzymatic Core of the Pathway

The conversion of pimeloyl-CoA to this compound in E. coli is catalyzed by a series of four enzymes encoded by the bioF, bioA, bioD, and bioB genes.[1] The initial stages of biotin synthesis, which produce the pimeloyl-CoA precursor, involve enzymes from the fatty acid synthesis pathway and are initiated by the products of the bioC and bioH genes.[3]

BioF: 8-amino-7-oxononanoate Synthase

The first committed step in the this compound pathway is the pyridoxal 5'-phosphate (PLP)-dependent decarboxylative condensation of L-alanine and pimeloyl-CoA to form 7-keto-8-aminopelargonic acid (KAPA), also known as 8-amino-7-oxononanoate (AON).[1] This reaction is catalyzed by KAPA synthase, the product of the bioF gene. While pimeloyl-CoA is a substrate, it is believed that pimeloyl-ACP is the primary physiological substrate for BioF in E. coli.[1]

BioA: 7,8-diaminopelargonic Acid Aminotransferase

The second step involves the transamination of KAPA to yield 7,8-diaminopelargonic acid (DAPA). This reaction is catalyzed by the bioA gene product, a PLP-dependent aminotransferase. Uniquely, BioA utilizes S-adenosyl-L-methionine (SAM) as the amino donor.[4]

BioD: this compound Synthetase

This compound synthetase, encoded by the bioD gene, catalyzes the ATP-dependent formation of the ureido ring of this compound from DAPA and bicarbonate (CO2).[2] This mechanistically unusual reaction involves the insertion of a carboxyl group between the N7 and N8 nitrogen atoms of DAPA.[5]

BioB: Biotin Synthase

The final step in biotin synthesis is the insertion of a sulfur atom into this compound to form biotin, a reaction catalyzed by biotin synthase (BioB). This complex enzyme is a member of the radical SAM superfamily and utilizes a [4Fe-4S] cluster to reductively cleave SAM, generating a 5'-deoxyadenosyl radical. A second iron-sulfur cluster, a [2Fe-2S] cluster, is thought to be the source of the inserted sulfur atom.[6]

This compound Biosynthesis Pathway Diagram

Genetic Regulation of the bio Operon

The biosynthesis of biotin is a metabolically expensive process, and therefore, its production is tightly regulated at the transcriptional level in E. coli. The genes encoding the enzymes of the this compound pathway, along with bioC, are organized into a divergent operon, the bio operon. The bioA gene is transcribed from one promoter, while the bioBFCD genes are transcribed from a second promoter, with the two promoters being divergently oriented and overlapping.[3][7]

Regulation of the bio operon is mediated by the bifunctional protein BirA.[3] BirA functions as both a biotin protein ligase, responsible for attaching biotin to its cognate acetyl-CoA carboxylase subunit (AccB), and as a transcriptional repressor of the bio operon.[8]

In the presence of high concentrations of biotin, BirA catalyzes the synthesis of biotinoyl-5'-AMP. This molecule acts as a corepressor, binding to BirA and inducing its dimerization. The dimeric BirA-biotinoyl-5'-AMP complex then binds with high affinity to the bio operator (bioO), a palindromic DNA sequence located within the overlapping promoter region, thereby blocking transcription of the bio genes.[3][8]

When biotin levels are low, the limited biotin is preferentially used by BirA to biotinylate apo-AccB. This prevents the accumulation of the BirA-biotinoyl-5'-AMP complex, leading to the dissociation of BirA from the bioO and the subsequent derepression of the bio operon, allowing for the synthesis of more biotin.[3]

Regulatory Pathway of the bio Operon

Quantitative Data

Table 1: Kinetic Parameters of this compound Biosynthesis Enzymes in E. coli

| Enzyme | Gene | Substrate | Km (µM) | kcat (s-1) | Reference(s) |

| BioF | bioF | Pimeloyl-CoA | 25 | - | [9] |

| L-Alanine | 0.5 | - | [9] | ||

| BioA | bioA | - | - | 0.13 | [4] |

| BioD | bioD1 | DAPA | 15.2 | - | [5] |

| NaHCO3 | 600 | - | [5] | ||

| ATP | 10.5 | - | [5] | ||

| BioB | bioB | This compound | 2 | - | [6] |

Note: A dash (-) indicates that the value was not reported in the cited literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the this compound biosynthesis pathway.

Recombinant Expression and Purification of a His-tagged 'Bio' Protein

This protocol describes a general workflow for the expression and purification of a His-tagged enzyme from the this compound pathway (e.g., BioD) in E. coli.

Experimental Workflow for Recombinant 'Bio' Protein Production

Protocol:

-

Cloning: The target bio gene is amplified by PCR and cloned into a suitable expression vector, such as pET-28a, which incorporates an N-terminal His6-tag. The construct is transformed into a cloning strain of E. coli (e.g., DH5α) for plasmid propagation and sequence verification.[1][10]

-

Expression: The verified plasmid is transformed into an expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) broth supplemented with the appropriate antibiotic. The culture is grown at 37°C with shaking to an OD600 of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated for a further 3-16 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.[11][12]

-

Purification: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). Cells are lysed by sonication on ice, and the lysate is clarified by centrifugation to remove cell debris. The supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).[13][14]

-

Analysis: The purity of the eluted protein is assessed by SDS-PAGE. The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) to remove imidazole and stored at -80°C. Protein concentration is determined using a standard method such as the Bradford assay. The enzymatic activity of the purified protein is then confirmed using a specific activity assay.

This compound Synthetase (BioD) Activity Assay

This assay measures the activity of BioD by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 50 mM KCl, 2 mM phosphoenolpyruvate, 0.2 mM NADH, 50 µg/ml pyruvate kinase, 50 µg/ml lactate dehydrogenase, 50 mM NaHCO3, and 2 mM ATP.

-

Enzyme and Substrate Addition: Add a known amount of purified BioD enzyme to the reaction mixture.

-

Initiation and Measurement: Initiate the reaction by adding DAPA to a final concentration of 1 mM. Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) using a spectrophotometer. The rate of NADH oxidation is directly proportional to the rate of ADP production and thus to the activity of BioD.

7,8-Diaminopelargonic Acid Aminotransferase (BioA) Activity Assay

This fluorometric assay measures the production of DAPA by derivatizing it with o-phthalaldehyde (OPA) and 2-mercaptoethanol (2-ME) to form a fluorescent product.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture in a microplate well containing 100 mM HEPES buffer (pH 8.0), 1 mM SAM, and the purified BioA enzyme.

-

Initiation: Initiate the reaction by adding KAPA to a final concentration of 100 µM. Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Derivatization: Stop the reaction by adding an equal volume of a freshly prepared OPA/2-ME solution (e.g., 5 mg/ml OPA and 5 µl/ml 2-ME in 100 mM borate buffer, pH 9.5).

-

Measurement: After a short incubation at room temperature (1-2 minutes) to allow for the derivatization reaction to complete, measure the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 455 nm using a microplate reader. The fluorescence intensity is proportional to the amount of DAPA produced.

Conclusion

The this compound biosynthesis pathway in E. coli is a well-conserved and essential metabolic route. The enzymes of this pathway, particularly BioA and BioD, represent promising targets for the development of novel antibacterial agents. This guide provides a foundational understanding of the pathway's biochemistry, regulation, and the experimental approaches used for its investigation. Further research, particularly in the areas of in vivo metabolite and gene expression analysis, will provide a more complete picture of the dynamic regulation and flux through this critical pathway.

References

- 1. Step-by-Step Guide to Expressing Recombinant Protein in E. coli [synapse.patsnap.com]

- 2. KEGG PATHWAY: Biotin metabolism - Escherichia coli K-12 MG1655 [kegg.jp]

- 3. Altered Regulation of Escherichia coli Biotin Biosynthesis in BirA Superrepressor Mutant Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Conserved and Seemingly Redundant Escherichia coli Biotin Biosynthesis Gene Expressed Only During Anaerobic Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biotin synthase from Escherichia coli: isolation of an enzyme-generated intermediate and stoichiometry of S-adenosylmethionine use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mycobacterial biotin synthases require an auxiliary protein to convert this compound into biotin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Location of promoter and operator sites in the biotin gene cluster of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Altered regulation of Escherichia coli biotin biosynthesis in BirA superrepressor mutant strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural Characterization of the Mycobacterium tuberculosis Biotin Biosynthesis Enzymes 7,8-Diaminopelargonic Acid Synthase and this compound Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]

- 12. E. coli protein expression and purification [protocols.io]

- 13. neb.com [neb.com]

- 14. Histidine-Tagged Recombinant Protein Purification and On-Column Refolding | Bio-Rad [bio-rad.com]

The Discovery and History of Dethiobiotin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dethiobiotin, a vital intermediate in the biosynthesis of biotin (vitamin B7), has a rich history intertwined with the broader quest to understand microbial nutrition and metabolic pathways. Its discovery and subsequent characterization have been pivotal in elucidating the intricate steps of biotin synthesis, a pathway essential for most microorganisms and plants, yet absent in higher animals. This technical guide provides a comprehensive overview of the discovery, history, and core biochemical aspects of this compound, tailored for researchers, scientists, and professionals in drug development who may target this pathway for antimicrobial strategies.

Discovery and Early History

The story of this compound's discovery unfolds from early investigations into the nutritional requirements of microorganisms. In the early 1940s, researchers were actively exploring substances that could either support or inhibit microbial growth, leading to the identification of various "vitamers" and "antivitamins."

A significant breakthrough came in 1943 , when D. B. Melville and his colleagues published their findings on a substance that could substitute for biotin in supporting the growth of Saccharomyces cerevisiae (yeast).[1] This compound was later identified as This compound . Their work, along with subsequent studies by K. Dittmer, V. du Vigneaud, L. H. Leonian, and V. G. Lilly in the mid-1940s, established that this compound could be converted into a biotin-like substance by various microorganisms.[2][3] These early studies laid the groundwork for understanding that this compound was a precursor in the biotin biosynthetic pathway.

It was not until the later work of researchers like M. A. Eisenberg in the 1960s that the precise role of this compound as the penultimate precursor to biotin was firmly established through studies using cell-free extracts of Escherichia coli. These experiments demonstrated the enzymatic conversion of 7,8-diaminopelargonic acid (DAPA) to this compound.

The Biotin Biosynthetic Pathway: The Central Role of this compound

This compound sits at a crucial juncture in the biotin biosynthetic pathway. It is synthesized from 7,8-diaminopelargonic acid (DAPA) and is subsequently converted to biotin. This pathway is a key target for the development of novel antimicrobial agents due to its absence in humans.

Synthesis of this compound

The formation of this compound from DAPA is catalyzed by the enzyme This compound synthase (DTBS) , also known as BioD. This ATP-dependent reaction involves the formation of a ureido ring by incorporating a carboxyl group.

Caption: Enzymatic synthesis of this compound from DAPA.

Conversion of this compound to Biotin

The final step in biotin biosynthesis is the insertion of a sulfur atom into the this compound molecule to form the thiophane ring of biotin. This remarkable reaction is catalyzed by the enzyme biotin synthase (BioB) , a member of the radical SAM (S-adenosylmethionine) enzyme superfamily.

Caption: Conversion of this compound to biotin by biotin synthase.

Quantitative Data

Enzyme Kinetics

The kinetic parameters of the enzymes involved in this compound metabolism are crucial for understanding the efficiency of the biotin biosynthetic pathway and for designing effective enzyme inhibitors.

| Enzyme | Organism | Substrate | Km (µM) | Vmax (µM·min⁻¹·mg⁻¹) |

| This compound Synthase | Escherichia coli | DAPA | 1.5 | 15.0 |

| This compound Synthase | Mycobacterium tuberculosis | DAPA | 2.0 | 6.0 |

| Biotin Synthase | Escherichia coli | This compound | ~10 | ~0.03 |

Note: Kinetic parameters can vary depending on the specific assay conditions. The values for biotin synthase are approximate due to the complexity of the assay.

Microbial Growth Promotion

This compound can support the growth of many biotin-auxotrophic microorganisms by serving as a direct precursor for biotin synthesis. However, its effectiveness can vary between species.

| Microorganism | Effect of this compound |

| Saccharomyces cerevisiae | Can substitute for biotin to support growth. |

| Lactobacillus plantarum | Can utilize this compound for growth, especially at higher concentrations.[4][5] |

| Lactobacillus casei | Can utilize this compound, but high concentrations can be inhibitory in the presence of low biotin levels. |

| Neurospora crassa | Can utilize this compound as a biotin precursor. |

Experimental Protocols

Enzymatic Synthesis of this compound from 7,8-Diaminopelargonic Acid (DAPA)

This protocol is based on the principles established in early cell-free extract experiments and can be adapted for purified this compound synthase.

Objective: To demonstrate the enzymatic conversion of DAPA to this compound.

Materials:

-

Purified this compound synthase (BioD)

-

7,8-Diaminopelargonic acid (DAPA)

-

Adenosine triphosphate (ATP)

-

Magnesium chloride (MgCl₂)

-

Sodium bicarbonate (NaHCO₃)

-

Tris-HCl buffer (pH 8.0)

-

Reaction quenching solution (e.g., perchloric acid)

-

HPLC system for analysis

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, and NaHCO₃.

-

Add DAPA to the reaction mixture to a final concentration of approximately 10-50 µM.

-

Initiate the reaction by adding a known amount of purified this compound synthase.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the quenching solution.

-

Centrifuge the mixture to pellet the precipitated protein.

-

Analyze the supernatant for the presence of this compound using a suitable HPLC method with a C18 column and detection at ~210 nm.

Caption: Experimental workflow for this compound synthesis.

In Vitro Biotin Synthase Assay

This assay measures the conversion of this compound to biotin catalyzed by biotin synthase.

Objective: To quantify the activity of biotin synthase.

Materials:

-

Purified biotin synthase (BioB)

-

This compound

-

S-adenosylmethionine (SAM)

-

Sodium dithionite (or other reducing system like flavodoxin/flavodoxin reductase/NADPH)

-

Ferric ammonium sulfate or ferrous ammonium sulfate

-

Sodium sulfide (Na₂S)

-

Tris-HCl buffer (pH 7.5)

-

Reaction quenching solution (e.g., acetic acid)

-

HPLC system for analysis

Procedure:

-

In an anaerobic environment (e.g., a glove box), prepare a reaction mixture containing Tris-HCl buffer.

-

Add biotin synthase to the buffer.

-

Add ferric or ferrous ions and sodium sulfide to reconstitute the iron-sulfur clusters of the enzyme. Incubate for a short period.

-

Add SAM and a reducing agent (e.g., sodium dithionite).

-

Initiate the reaction by adding this compound.

-

Incubate at the desired temperature (e.g., 25-37°C) for a specific time.

-

Quench the reaction by adding the quenching solution.

-

Analyze the formation of biotin from this compound by HPLC.

Caption: Workflow for the in vitro biotin synthase assay.

Conclusion and Future Directions

The discovery of this compound was a landmark in nutritional biochemistry and microbial metabolism. From its initial identification as a yeast growth factor to its established role as the direct precursor to biotin, the study of this compound has provided profound insights into fundamental biological processes. For drug development professionals, the enzymes responsible for the synthesis and conversion of this compound, particularly this compound synthase and biotin synthase, represent attractive targets for the development of novel antibiotics. A thorough understanding of the history, biochemistry, and enzymology of this compound is therefore essential for designing effective inhibitors that can combat bacterial infections by disrupting this vital metabolic pathway. Future research may focus on high-throughput screening of inhibitor libraries against these enzymes and the structural biology of enzyme-inhibitor complexes to guide rational drug design.

References

- 1. DESTHIOBIOTIN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conversion of Desthiobiotin Into Biotin or Biotinlike Substances by Some Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. THE POSSIBLE SYNTHESIS OF BIOTIN FROM DESTHIOBIOTIN BY YEAST AND THE ANTI-BIOTIN EFFECT OF DESTHIOBIOTIN FOR L. CASEI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis of biotin from this compound by the biotin auxotroph Lactobacillus plantarum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis of biotin from this compound by the biotin auxotroph Lactobacillus plantarum - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Dethiobiotin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dethiobiotin, a sulfur-free analog of biotin, serves as a crucial intermediate in the biosynthesis of biotin in many microorganisms and is a versatile tool in various biotechnological applications. Its unique binding affinity to avidin and streptavidin, which is strong yet reversible, makes it particularly valuable in affinity chromatography for the gentle elution of target molecules. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, complete with detailed experimental protocols and data presented for clarity and reproducibility. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound.

Chemical and Physical Properties

This compound is a heterocyclic compound with a valeric acid side chain. Its chemical structure consists of an imidazolidinone ring in place of the tetrahydrothiophene ring found in biotin.

General Properties

| Property | Value | Source(s) |

| IUPAC Name | 6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoic acid | --INVALID-LINK-- |

| Molecular Formula | C₁₀H₁₈N₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 214.26 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white crystalline solid | --INVALID-LINK--, --INVALID-LINK-- |

| Melting Point | 156-158 °C | --INVALID-LINK--, --INVALID-LINK-- |

| pKa | 4.77 ± 0.10 (Predicted) | --INVALID-LINK-- |

Solubility

| Solvent | Solubility | Conditions | Source(s) |

| Water | 1 mg/mL (4.67 mM) | Requires sonication | --INVALID-LINK-- |

| DMSO | ≥ 62.5 mg/mL (291.70 mM) | Requires sonication; hygroscopic nature of DMSO can affect solubility | --INVALID-LINK-- |

| Dimethylformamide (DMF) | ~20 mg/mL | - | --INVALID-LINK-- |

| Ethanol | ~0.5 mg/mL | - | --INVALID-LINK-- |

| PBS (pH 7.2) | ~0.2 mg/mL | In a 1:2 solution of DMSO:PBS | --INVALID-LINK-- |

| Aqueous Base | Slightly soluble | - | --INVALID-LINK-- |

Spectroscopic Properties

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of this compound.

¹H NMR (500 MHz, D₂O, pH 7.4, referenced to DSS) [1]

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 3.885 | m | H-7 |

| 3.781 | m | H-8 |

| 2.169 | m | H₂-2 |

| 1.564 | m | H₂-6 |

| 1.504 | m | H₂-3 |

| 1.330 | m | H₂-5 |

| 1.284 | m | H₂-4 |

| 1.099 | d | CH₃-1' |

¹³C NMR (500 MHz, D₂O, pH 7.4, referenced to DSS) [1]

| Chemical Shift (ppm) | Assignment |

| 186.83 | C-9 (C=O, imidazolidinone) |

| 168.49 | C-1 (C=O, carboxylic acid) |

| 58.79 | C-8 |

| 54.27 | C-7 |

| 40.22 | C-6 |

| 31.34 | C-5 |

| 31.32 | C-2 |

| 28.41 | C-4 |

| 28.09 | C-3 |

| 17.06 | C-1' (CH₃) |

UV-Vis Spectroscopy

This compound does not possess a strong chromophore and thus exhibits weak ultraviolet (UV) absorption. Its UV absorbance is primarily in the far-UV region, with a reported absorbance maximum around 200 nm, which is often utilized for detection in High-Performance Liquid Chromatography (HPLC) systems.[2]

Chemical Stability and Degradation

Understanding the stability of this compound is crucial for its storage and application.

-

Storage: As a crystalline solid, this compound is stable for at least four years when stored at -20°C.[3] Solutions in organic solvents like DMSO can be stored at -20°C for up to two months when kept with a desiccant. Aqueous solutions are less stable and it is recommended not to store them for more than one day.[3]

-

Degradation: Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods. This compound can be degraded under various stress conditions, including acidic and alkaline hydrolysis, oxidation, and photolysis.[4][5] For instance, Lactobacillus casei has been shown to degrade this compound when grown in a biotin-excess medium.[6]

Experimental Protocols

Melting Point Determination (USP <741> Method)

This protocol is a general guideline based on the United States Pharmacopeia (USP) <741> method for melting range determination.

Apparatus:

-

Melting point apparatus with a heating block and temperature control.

-

Capillary tubes (0.8-1.2 mm internal diameter, sealed at one end).

-

Thermometer or digital temperature probe calibrated with USP Melting Point Reference Standards.

Procedure:

-

Sample Preparation: Finely powder the dry this compound sample. Introduce the powdered sample into a capillary tube to a height of 2.5-3.5 mm when packed.

-

Apparatus Setup: Place the capillary tube containing the sample into the heating block of the melting point apparatus.

-

Determination:

-

Heat the block to a temperature approximately 10°C below the expected melting point of this compound (~156°C).

-

Reduce the heating rate to 1-2°C per minute.

-

Record the temperature at which the first droplet of liquid is observed (the onset of melting).

-

Continue heating at the same rate and record the temperature at which the last solid particle melts (the completion of melting).

-

The melting range is the interval between the onset and completion of melting.

-

NMR Spectroscopic Analysis

This protocol provides a general procedure for obtaining ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment:

-

This compound

-

Deuterated water (D₂O)

-

NMR tubes

-

NMR spectrometer (e.g., 500 MHz) with a suitable probe.

-

Internal standard (e.g., DSS - 4,4-dimethyl-4-silapentane-1-sulfonic acid)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of D₂O in a clean, dry vial. If necessary, adjust the pH to 7.4 using dilute NaOD or DCl.

-

Add a small, known amount of DSS as an internal reference.

-

Transfer the solution to an NMR tube.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the probe to achieve optimal magnetic field homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional ¹H spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a one-dimensional proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) will be required.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase and baseline correct the resulting spectra.

-

Calibrate the chemical shift scale using the DSS signal (0.0 ppm for ¹H).

-

Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

-

UV-Vis Spectrophotometry

This protocol outlines a general procedure for obtaining a UV-Vis absorption spectrum of this compound.

Materials and Equipment:

-

This compound

-

Deionized water

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in deionized water (e.g., 1 mg/mL).

-

Prepare a series of dilutions from the stock solution to determine a suitable concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0 AU).

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up.

-

Set the wavelength range for scanning (e.g., 190-400 nm).

-

-

Measurement:

-

Fill a quartz cuvette with deionized water to serve as a blank and record the baseline.

-

Rinse the cuvette with the this compound solution and then fill it with the sample.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

Identify the wavelength of maximum absorbance (λmax).

-

Forced Degradation Study (Stability Indicating HPLC Method)

This protocol provides a framework for conducting a forced degradation study of this compound to assess its stability under various stress conditions.

Materials and Equipment:

-

This compound

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Mobile phase (e.g., acetonitrile and water with a suitable buffer)

-

pH meter

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and acetonitrile).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a specified time.

-

Alkaline Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or a slightly elevated temperature for a specified time.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified time.

-

Thermal Degradation: Heat the solid this compound or its solution at a high temperature (e.g., 80°C) for a specified time.

-

Photolytic Degradation: Expose the solid this compound or its solution to light in a photostability chamber according to ICH guidelines.

-

-

Sample Analysis:

-

At various time points, withdraw samples from the stressed solutions.

-

Neutralize the acidic and alkaline samples before injection into the HPLC system.

-

Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact this compound from its degradation products. A typical method might use a C18 column with a gradient elution of acetonitrile and a buffered aqueous phase, with UV detection at around 200-210 nm.

-

-

Data Analysis:

-

Calculate the percentage of degradation of this compound under each stress condition.

-

Identify and characterize the major degradation products if possible, using techniques like mass spectrometry.

-

Biological Role and Applications

Biotin Biosynthesis Pathway

This compound is the penultimate precursor in the biosynthesis of biotin in many microorganisms, including Escherichia coli. The pathway involves a series of enzymatic reactions that convert pimeloyl-CoA to biotin.[7][8][9][10][11][12]

Caption: The conserved pathway of biotin biosynthesis from pimeloyl-CoA in E. coli.

Affinity Chromatography

The interaction between this compound and streptavidin is characterized by a high affinity (Kd ≈ 10⁻¹¹ M), which is, however, significantly weaker than the biotin-streptavidin interaction (Kd ≈ 10⁻¹⁵ M). This property allows for the gentle elution of this compound-tagged molecules from a streptavidin-coated matrix by competitive displacement with an excess of free biotin. This "soft-release" mechanism is highly advantageous for preserving the structure and function of purified proteins and their complexes.

Caption: A generalized workflow for a pull-down assay using this compound affinity chromatography.

Conclusion

This compound is a molecule of significant interest due to its biological role as a biotin precursor and its utility in biochemical research. This technical guide has provided a detailed summary of its physical and chemical properties, including spectroscopic data, solubility, and stability. The experimental protocols provided herein offer a starting point for researchers to perform their own characterization and utilization of this versatile compound. A thorough understanding of these properties is essential for the effective application of this compound in drug development and other scientific endeavors.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. Desthiobiotin | C10H18N2O3 | CID 445027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. pharmtech.com [pharmtech.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Biotin, a universal and essential cofactor: synthesis, ligation and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. KEGG PATHWAY: Biotin metabolism - Escherichia coli K-12 MG1655 [kegg.jp]

The Dethiobiotin-Streptavidin Interaction: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals